3-Fluorophenylboronic acid

描述

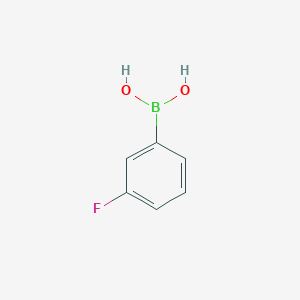

3-Fluorophenylboronic acid (C₆H₆BFO₂) is an organoboron compound featuring a phenyl ring substituted with a fluorine atom at the meta position and a boronic acid (-B(OH)₂) group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its ability to form stable carbon-carbon bonds, enabling the synthesis of complex organic molecules, pharmaceuticals, and materials . The fluorine substituent enhances its electronic properties, increasing reactivity while maintaining steric accessibility.

准备方法

Miyaura Borylation of 3-Bromofluorobenzene

Reaction Mechanism and General Procedure

The Miyaura borylation reaction is a palladium-catalyzed process that converts aryl halides into arylboronic esters, which are subsequently hydrolyzed to boronic acids. For 3-fluorophenylboronic acid, this method involves reacting 3-bromofluorobenzene with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst . The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the diboron reagent, and reductive elimination to form the boronic ester. Hydrolysis yields the final product:

2\text{Pin}2 \xrightarrow{\text{Pd catalyst}} \text{this compound pinacol ester} \xrightarrow{\text{H}_2\text{O}} \text{this compound}

Optimization and Yield

Key parameters include the choice of catalyst, solvent, and temperature. A palladium catalyst such as Pd(dppf)Cl (1-5 mol%) in tetrahydrofuran (THF) at 80–100°C typically achieves yields of 80–85% . The use of anhydrous conditions and degassed solvents minimizes side reactions. Post-reaction purification involves column chromatography or recrystallization from ethyl acetate/n-heptane mixtures, yielding a purity of ≥99% (HPLC) .

Table 1: Miyaura Borylation Conditions and Outcomes

| Parameter | Details |

|---|---|

| Starting Material | 3-Bromofluorobenzene |

| Boron Source | BPin |

| Catalyst | Pd(dppf)Cl (2 mol%) |

| Solvent | THF |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 85% |

| Purity | 99.4% (HPLC) |

Grignard Reagent-Mediated Synthesis

Reaction Pathway

This method involves generating a 3-fluorophenylmagnesium bromide Grignard reagent from 3-bromofluorobenzene, followed by reaction with trimethyl borate (B(OMe)). Hydrolysis of the intermediate borate ester yields the boronic acid :

3} \text{this compound trimethyl ester} \xrightarrow{\text{H}2\text{O}} \text{this compound}

Challenges and Modifications

Grignard formation from aryl bromides requires activated magnesium and strict anhydrous conditions. Suboptimal stirring or moisture contamination reduces yields to 50–60% . Patent CN103626791A highlights the use of tetrahydrofuran (THF) as the solvent and a reaction temperature of –30°C to stabilize the Grignard intermediate . Post-reaction workup includes quenching with aqueous HCl and extraction with ethyl acetate, followed by recrystallization to achieve 95% purity .

Table 2: Grignard Method Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-Bromofluorobenzene |

| Grignard Solvent | THF |

| Boron Reagent | Trimethyl borate |

| Reaction Temperature | –30°C (Grignard formation) |

| Quenching Agent | 3N HCl |

| Yield | 60% |

| Purity | 95% (GC) |

Nickel-Catalyzed Coupling with Diboron Reagents

Methodology

Adapted from patent CN104530107A, this approach employs a nickel catalyst (NiCl(dppp)) to couple 3-bromofluorobenzene with tetrahydroxydiboron (B(OH)) . The reaction avoids expensive palladium catalysts and operates under milder conditions:

2\text{(OH)}4 \xrightarrow{\text{NiCl}_2\text{(dppp)}} \text{this compound} + \text{HBr}

Advantages and Limitations

The nickel-catalyzed method achieves yields of 70–75% in ethanol at 70°C , with triphenylphosphine as a ligand to stabilize the catalyst . However, the reaction requires nitrogen atmosphere and prolonged stirring (6–8 hours). Purification via acid-base extraction and recrystallization ensures 98% purity , making this method cost-effective for large-scale production.

Table 3: Nickel-Catalyzed Coupling Conditions

| Parameter | Details |

|---|---|

| Starting Material | 3-Bromofluorobenzene |

| Boron Source | B(OH) |

| Catalyst | NiCl(dppp) (3 mol%) |

| Ligand | Triphenylphosphine |

| Solvent | Ethanol |

| Temperature | 70°C |

| Reaction Time | 6 hours |

| Yield | 75% |

| Purity | 98% (HPLC) |

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

-

Miyaura Borylation : High yields (85%) and purity but requires palladium catalysts, increasing costs. Suitable for small-scale laboratory synthesis.

-

Grignard Method : Lower yields (60%) due to sensitivity to moisture but uses inexpensive reagents. Ideal for bulk production with proper infrastructure.

-

Nickel-Catalyzed Coupling : Balances cost and yield (75%), though longer reaction times are needed. Preferred for industrial applications .

Analytical Characterization

Post-synthesis analysis via and confirms the structure of this compound. Key spectral data include:

化学反应分析

Types of Reactions: 3-Fluorophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phenols.

Reduction: It can be reduced to form corresponding hydrocarbons.

Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkyl halides are employed under basic conditions.

Major Products:

Oxidation: Formation of 3-fluorophenol.

Reduction: Formation of 3-fluorobenzene.

Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.

科学研究应用

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

3-FPBA is widely utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is particularly valuable for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances the electronic properties of the boronic acid, making it a superior reagent for these transformations .

Deboronation Reactions

In addition to its role in cross-coupling reactions, 3-FPBA can undergo deboronation, which is crucial for the removal of boron-containing groups from organic molecules. This property allows for the fine-tuning of molecular structures in synthetic chemistry .

Material Science

Conductive Polymers and COFs

3-FPBA serves as a building block in the development of conductive polymers and covalent organic frameworks (COFs). Its unique properties enable the design of materials with specific conductivity and structural characteristics. These materials are essential for applications in electronics and energy storage systems .

Lithium-Ion Battery Electrolytes

Research indicates that incorporating 3-FPBA into lithium-ion battery electrolytes can enhance conductivity. This application is particularly relevant for improving the performance and efficiency of batteries used in electric vehicles and portable electronics .

Biomedical Applications

Fluorescent Sensors for Glucose Detection

3-FPBA has been integrated into fluorescent sensor systems designed to detect glucose levels in biological samples. By forming inclusion complexes with cyclodextrins, these sensors exhibit enhanced fluorescence upon interaction with glucose, allowing for sensitive detection methods that are crucial in diabetes management .

Boron Neutron Capture Therapy (BNCT)

In cancer treatment, 3-FPBA derivatives are being explored for their potential use in BNCT. This therapy utilizes boron compounds to selectively target tumor cells, where they capture neutrons to produce localized cytotoxic effects. The fluorinated derivatives improve the pharmacokinetic properties of these compounds, enhancing their therapeutic efficacy .

Case Studies

作用机制

The mechanism of action of 3-Fluorophenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with palladium catalysts to form carbon-carbon bonds. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product .

相似化合物的比较

Halogen-Substituted Derivatives

3-Chloro-4-fluorophenylboronic acid

- Structure : Chlorine (3-position) and fluorine (4-position) substituents.

- Reactivity: Dual halogenation enhances electron-withdrawing effects, improving cross-coupling efficiency compared to mono-substituted analogs.

- Applications : Preferred in reactions requiring high regioselectivity, such as synthesizing agrochemical intermediates .

- Key Difference : Higher reactivity than 3-Fluorophenylboronic acid due to synergistic electronic effects of Cl and F .

2-Chloro-4-fluorophenylboronic acid

- Structure : Halogens at 2- and 4-positions.

- Reactivity : Ortho-chlorine creates steric hindrance, reducing reaction rates compared to meta-substituted this compound .

Functionalized Derivatives with Non-Halogen Groups

3-((Dimethylamino)methyl)phenylboronic acid

- Structure: Dimethylamino (-N(CH₃)₂) group at the meta position.

- Reactivity: The amino group increases electron density, altering reactivity in pH-dependent reactions.

- Applications : Drug development (e.g., protease inhibitors) due to its ability to interact with biological targets .

- Key Difference : Broader biomedical utility than this compound, which is more specialized in cross-coupling .

3-Fluoro-4-hydroxy-5-(trifluoromethyl)phenylboronic acid

- Structure : Hydroxyl (-OH) and trifluoromethyl (-CF₃) groups.

- Reactivity : Hydroxyl enables hydrogen bonding, while -CF₃ enhances lipophilicity and metabolic stability.

- Applications : Targeted drug delivery systems and enzyme inhibition studies .

Structural Analogs with Extended Moieties

4-Bromoacetyl-3-fluorophenylboronic acid

- Structure : Bromoacetyl (-COCH₂Br) group at the para position.

- Reactivity : Electrophilic bromoacetyl group facilitates covalent binding to enzymes.

- Applications : Irreversible enzyme inhibitors in kinase studies .

- Key Difference : Unique irreversible inhibition mechanism, unlike the reversible interactions of this compound .

3-(3-Fluorobenzylcarbamoyl)phenylboronic acid

- Structure : Fluorobenzylcarbamoyl (-CONHCH₂C₆H₄F) group.

- Reactivity : The carbamoyl linker enhances specificity for diol-containing biomolecules (e.g., sugars).

- Applications : Glycobiology research and biosensor development .

Electronic and Steric Modifications

3-(Pentafluorosulfanyl)phenylboronic acid

- Structure : Pentafluorosulfanyl (-SF₅) group.

- Reactivity : Strong electron-withdrawing effect accelerates oxidative addition in cross-coupling.

- Applications : Synthesis of electron-deficient aromatic systems .

- Key Difference : Higher electronic perturbation than this compound .

3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid

- Structure : Trifluoroethoxymethyl (-OCH₂CF₃) group.

- Reactivity : Improved solubility in fluorinated solvents and enhanced stability under acidic conditions.

- Applications : Fluorinated drug candidates (e.g., antiviral agents) .

Data Tables: Comparative Analysis

Table 2. Electronic Effects of Substituents

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| -F (meta) | Moderate -I effect | Enhances cross-coupling rates |

| -Cl (meta) | Strong -I effect | Increases oxidative addition |

| -CF₃ | Strong -I effect | Improves metabolic stability |

| -SF₅ | Extreme -I effect | Accelerates electron-deficient couplings |

生物活性

3-Fluorophenylboronic acid (3-FPBA) is a compound that has gained attention in various fields of biological research due to its unique chemical properties and potential applications in drug delivery, biosensing, and as a biochemical probe. This article explores the biological activity of 3-FPBA, highlighting its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C₆H₆BFO₂

- Molecular Weight : 139.92 g/mol

- CAS Number : 768-35-4

- Melting Point : 212-215 °C

- Solubility : High gastrointestinal absorption; not permeable to the blood-brain barrier .

This compound exhibits biological activity primarily through its ability to form reversible covalent bonds with diols, a property that is exploited in various biochemical applications. This characteristic makes it a valuable component in the design of biosensors and drug delivery systems.

- Enzyme Inhibition :

- Biosensing Applications :

Spectroscopic Studies

A study conducted using Fourier-transform infrared (FT-IR) and Raman spectroscopy provided insights into the molecular structure and vibrational properties of 3-FPBA. The results indicated significant peaks associated with the functional groups present in the compound, confirming its structural integrity .

Drug Delivery Systems

3-FPBA has been integrated into supramolecular drug delivery systems. For instance, a glucose-responsive nanocluster was developed using phenylboronic acid modified β-cyclodextrin, which demonstrated effective insulin delivery in vitro. This system allows for controlled release based on glucose levels, showcasing potential for diabetes treatment .

Anticancer Activity

Research has indicated that phenylboronic acids, including 3-FPBA, exhibit antineoplastic properties. Computational studies suggest that these compounds may act as peptidyl transferase inhibitors and aminoacylase inhibitors, making them candidates for further investigation in cancer therapies .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-fluorophenylboronic acid via Miyaura borylation?

- Methodological Answer : The Miyaura borylation reaction is typically performed using 3-fluorobromobenzene as the aryl halide precursor. Catalytic Pd(dppf)Cl₂ (1–5 mol%) and bis(pinacolato)diboron (1.1–1.5 equiv) in a mixed solvent system (e.g., DMF/H₂O or THF) at 80–100°C for 6–12 hours yield this compound. Purification involves aqueous workup (e.g., acid-base extraction) followed by recrystallization from ethanol or methanol .

- Key Data :

| Parameter | Condition |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) |

| Reaction Temperature | 80–100°C |

| Solvent | DMF/H₂O or THF |

| Yield | 70–85% (isolated) |

Q. How does the fluorination position (meta vs. para) influence the reactivity of phenylboronic acids in Suzuki-Miyaura couplings?

- Methodological Answer : The meta-fluorine substituent in this compound introduces steric and electronic effects that modulate cross-coupling efficiency. Fluorine’s electron-withdrawing nature reduces electron density at the boron center, potentially slowing transmetalation. However, meta-substitution minimizes steric hindrance compared to ortho-substituted analogs, allowing efficient coupling with aryl halides. Reaction optimization (e.g., ligand choice, base) is critical to counteract electronic deactivation .

Q. What are the recommended handling and storage conditions for this compound to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Protect from moisture and light to avoid hydrolysis (yielding 3-fluorophenol) or oxidation. For experimental use, pre-dry solvents (e.g., THF over molecular sieves) and employ Schlenk techniques for moisture-sensitive reactions .

Advanced Research Questions

Q. How do DFT/B3LYP calculations explain the vibrational and electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts vibrational frequencies (IR/Raman), molecular electrostatic potential (MEP), and frontier orbitals. Experimental FT-IR and FT-Raman spectra show strong B–O stretching at 1,350–1,380 cm⁻¹ and B–C bending at 680–720 cm⁻¹. The HOMO-LUMO gap (~5.2 eV) indicates moderate reactivity, consistent with its use in cross-coupling reactions .

- Key Data :

| Property | DFT Prediction | Experimental Value |

|---|---|---|

| B–O Stretching (cm⁻¹) | 1,365 | 1,370 |

| HOMO-LUMO Gap (eV) | 5.2 | N/A |

Q. What mechanisms underlie pH-dependent binding affinity variations of this compound in hydrogel systems?

- Methodological Answer : The boronic acid-diol interaction (critical for hydrogel self-healing) is pH-sensitive due to boron’s tetrahedral (B(OH)₄⁻, high pH) vs. trigonal (B(OH)₂, low pH) hybridization. At physiological pH (7.4), this compound exhibits a binding constant (K) of ~166 M⁻¹ with salicylate esters, decreasing to 57.3 M⁻¹ at pH 9.4. This pH dependence is leveraged in stimuli-responsive drug delivery systems .

Q. How do 11B and 19F NMR techniques resolve boron hybridization states in micellar systems containing this compound?

- Methodological Answer : 11B NMR detects tetrahedral boron (δ ~10 ppm) vs. trigonal boron (δ ~30 ppm), while 19F NMR monitors electronic effects from boron’s hybridization. In CTAB-based micelles, this compound shows a 19F chemical shift of -114 ppm (trigonal) at pH 7.4, shifting to -118 ppm (tetrahedral) at pH 9.4. These shifts correlate with rheological changes in worm-like micelles .

Q. What synthetic strategies mitigate protodeboronation side reactions during cross-coupling of this compound?

- Methodological Answer : Protodeboronation (loss of boron) is minimized by:

- Using Pd catalysts with strong σ-donor ligands (e.g., SPhos, XPhos).

- Avoiding protic solvents (e.g., H₂O) in non-aqueous reactions.

- Adding stabilizing agents (e.g., KF) to trap borate intermediates.

Reaction yields improve from ~50% to >80% under optimized conditions .

Q. How does 3-fluorophenyl substitution affect the antimicrobial activity of imidazo[4,5-b]pyridine derivatives?

- Methodological Answer : In Pseudomonas aeruginosa thymidylate kinase inhibitors, the 3-fluorophenyl group enhances membrane permeability via lipophilicity (logP ~2.5) and stabilizes π-π stacking with Tyr 156 in the active site (docking score: -9.2 kcal/mol). MIC values for 6-(3-fluorophenyl)imidazo derivatives are ~2 µg/mL, compared to >10 µg/mL for non-fluorinated analogs .

Q. Data Contradiction Analysis

Q. Why do reported pKa values for this compound vary between 8.4 and 8.7 across studies?

- Methodological Answer : Discrepancies arise from measurement techniques (e.g., potentiometry vs. 19F NMR) and solvent systems. For instance, 19F NMR in D₂O/CD₃CN (4:1) gives pKa 8.4, while UV-Vis titration in aqueous buffer reports pKa 8.7. Ionic strength and counterion effects (e.g., Na⁺ vs. K⁺) further influence results .

属性

IUPAC Name |

(3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXQDJCZSVHEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370069 | |

| Record name | 3-Fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-35-4 | |

| Record name | 3-Fluorophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorphenylboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boronic acid, B-(3-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。